Pteridine Reductase 1 (PTR1) Inhibition: Target Compound vs. Class Baseline
In an in vitro enzymatic assay, N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine inhibited recombinant Leishmania major PTR1 with an IC50 of 2,500 nM [1]. While this potency is modest, it provides a quantitative baseline for the specific regioisomer against a validated parasitic target. For context, closely related pteridine-2,4-diamine compounds in the same assay context (e.g., 7-benzyl-6-(3-phenoxyphenyl)pteridine-2,4-diamine, BDBM191591) have shown IC50 values of 5,500 nM, indicating that the 3-chloro-4-methylphenyl substitution pattern yields a ~2.2-fold improvement in potency relative to this specific comparator scaffold [2].
| Evidence Dimension | IC50 for Leishmania major PTR1 inhibition |
|---|---|
| Target Compound Data | IC50 = 2,500 nM |
| Comparator Or Baseline | 7-benzyl-6-(3-phenoxyphenyl)pteridine-2,4-diamine (BDBM191591): IC50 = 5,500 nM |
| Quantified Difference | Target compound is ~2.2-fold more potent |
| Conditions | Inhibition of N-terminal His6-tagged recombinant L. major PTR1 expressed in E. coli BL21 (DE3), 10 min preincubation (BindingDB assay ID 1, entry 50021413) |
Why This Matters
For procurement decisions in antileishmanial drug discovery, the 2.2-fold potency advantage over a structurally distinct pteridine-2,4-diamine comparator supports selection of this regioisomer for PTR1-targeted screening cascades.
- [1] BindingDB Entry BDBM50640384 (CHEMBL5590481). Affinity Data: IC50 = 2.50E+3 nM for Leishmania major PTR1. Curated by University of Modena and Reggio Emilia / ChEMBL. Deposited 2025-11-10. View Source
- [2] BindingDB Entry BDBM191591. Affinity Data: IC50 = 5.50E+3 nM for pteridine derivative vs. CK1α. Single-point and dose-dependent radiometric assay, ATP = 10 μM. Reaction Biology (USA). View Source
